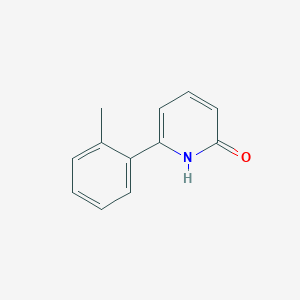

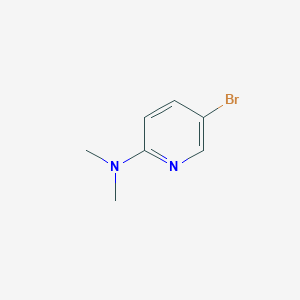

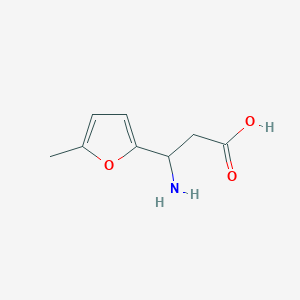

3-Amino-3-(5-methyl-2-furyl)propanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

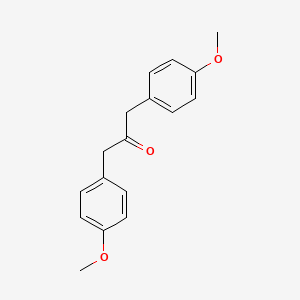

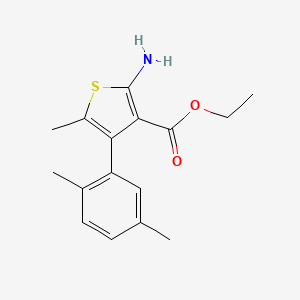

3-Amino-3-(5-methyl-2-furyl)propanoic acid is a compound that features a furan ring, a five-membered aromatic ring with oxygen, which is substituted with a methyl group and linked to a propanoic acid moiety with an amino group. This structure suggests that the compound could have interesting chemical properties and potential biological activity.

Synthesis Analysis

The synthesis of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been reported to be convenient, implying that similar methods could potentially be applied to the synthesis of 3-Amino-3-(5-methyl-2-furyl)propanoic acid. The synthesis of these compounds involved the introduction of haloacetyl groups to the furan ring, which could be a relevant step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid is not directly discussed in the provided papers. However, the structure of related compounds, such as N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, has been investigated. These studies involved the use of NMR, IR, and MS data to determine the structure of the synthesized compounds . Similar analytical techniques could be employed to analyze the molecular structure of 3-Amino-3-(5-methyl-2-furyl)propanoic acid.

Chemical Reactions Analysis

The chemical reactions of related compounds have been studied, particularly the acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides. These reactions resulted in the opening of the furan ring and the formation of new fused heterocyclic systems, such as pyrrolo[1,2-a][1,4]diazocine derivatives . This suggests that 3-Amino-3-(5-methyl-2-furyl)propanoic acid could also undergo interesting transformations under acidic conditions, potentially leading to new heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Amino-3-(5-methyl-2-furyl)propanoic acid are not directly described in the provided papers. However, the root growth-inhibitory activity of related compounds, such as 2- and 3-(haloacetylamino)-3-(2-furyl)propanoic acids, has been evaluated. These compounds showed significant bioactivity at a concentration of 1.0x10^(-4) M, indicating that 3-Amino-3-(5-methyl-2-furyl)propanoic acid might also possess biological properties worth investigating .

Aplicaciones Científicas De Investigación

-

Synthesis of Indole Derivatives

- Field : Organic Chemistry

- Application : Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology .

- Method : The specific method of synthesis is not mentioned in the source, but it generally involves chemical reactions under controlled conditions .

- Results : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

-

Development of Antimicrobial Candidates

- Field : Medicinal Chemistry

- Application : Synthesis of amino acid derivatives bearing an incorporated 4-hydroxyphenyl moiety with various substitutions .

- Method : The specific method of synthesis is not mentioned in the source, but it generally involves chemical reactions under controlled conditions .

- Results : The resultant novel 3-((4-hydroxyphenyl)amino)propanoic acid derivatives exhibited structure-dependent antimicrobial activity against both ESKAPE group bacteria and drug-resistant Candida species .

Propiedades

IUPAC Name |

3-amino-3-(5-methylfuran-2-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOWQYAAGGVGLJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396813 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-(5-methyl-2-furyl)propanoic acid | |

CAS RN |

439121-19-4 |

Source

|

| Record name | 3-amino-3-(5-methyl-2-furyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.